(S)-2-(4-Methylpiperazin-2-yl)ethan-1-ol, also known as 2-(4-methylpiperazin-2-yl)ethanol, is an organic compound with the molecular formula . It is characterized by the presence of a hydroxyl group and a piperazine ring, which contributes to its biological activity. This compound is classified as a secondary amine due to the presence of the piperazine moiety and is often studied for its potential pharmaceutical applications.
The synthesis of (S)-2-(4-Methylpiperazin-2-yl)ethan-1-ol typically involves the reaction of 4-methylpiperazine with ethylene oxide. The reaction conditions generally include:
The reaction proceeds via nucleophilic attack of the piperazine nitrogen on the epoxide, leading to the formation of the desired alcohol. This method allows for efficient synthesis with good yields.
The molecular structure of (S)-2-(4-Methylpiperazin-2-yl)ethan-1-ol features a piperazine ring substituted with a methyl group at one nitrogen atom and a hydroxyl group attached to the ethyl chain. The structural formula can be represented as:
Key structural data include:
These properties indicate that (S)-2-(4-Methylpiperazin-2-yl)ethan-1-ol is a stable compound under standard conditions .
(S)-2-(4-Methylpiperazin-2-yl)ethan-1-ol can undergo various chemical reactions, including:
These reactions are significant for modifying the compound's structure for various applications.
The mechanism of action for (S)-2-(4-Methylpiperazin-2-yl)ethan-1-ol is largely dependent on its interactions within biological systems. Similar compounds have been noted for their role in processes such as:
The physical properties of (S)-2-(4-Methylpiperazin-2-yl)ethan-1-ol include:
Chemical properties relevant to its reactivity include:
These properties suggest that the compound is relatively safe to handle under controlled conditions .
(S)-2-(4-Methylpiperazin-2-yl)ethan-1-ol has several significant applications in scientific research and industry:
The stereoselective construction of the chiral piperazine core in (S)-2-(4-methylpiperazin-2-yl)ethan-1-ol employs N-acyliminium intermediates and chiral auxiliaries. Key methodologies include:
Table 1: Comparative Asymmetric Synthesis Routes
Method | Chiral Control | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Chiral Pool (L-Serine) | Substrate-directed | >98 | 78 | Multi-step (5 steps) |
Pd-Catalyzed Allylation | (R)-SEGPHOS | 92 | 85 | High catalyst loading (5 mol%) |
Enzymatic Resolution | Lipase PS | 99 | 45 | Low atom economy |
Functionalization of the piperazine ring requires regioselective alkylation at N1/N4 to avoid diastereomer formation:
Table 2: Ring-Closure and Alkylation Strategies
Strategy | Conditions | Diastereoselectivity | Regioselectivity (N1:N4) |
---|---|---|---|
BF₃·Et₂O Cyclization | EtOH, 60°C, 12 h | >20:1 | N/A |
Directed Lithiation | s-BuLi, −78°C, THF | >95% ee preserved | 1:0 (C2-selective) |
Aziridinium Ring Expansion | MeNH₂, CH₃CN, 25°C | Complete retention | 1:1.5 |
Solvent and catalyst optimization minimize waste in piperazine N-alkylation:
Table 3: Solvent/Catalyst Systems for Sustainable Alkylation
Approach | Reaction Parameters | Byproduct Reduction | E-factor |
---|---|---|---|
Microwave (EtOH/H₂O) | 100°C, 40 min, K₂CO₃ | Bis-alkylation: <5% | 8.2 |
Ionic Liquid [BMIM][PF₆] | 80°C, 4 h, no base | None detected | 1.5 |
Flow H₂ (scCO₂/Pd/C) | 100 bar, 50°C, 10 min residence | Dehalogenation: 0% | 0.9 |
Stability and crystallinity of the target compound are enhanced through salt formation:
Table 4: Salt vs. Free Base Properties
Form | Preparation | Purity (%) | Aqueous Solubility (mg/mL) | Storage Stability |
---|---|---|---|---|
Free Base | Molecular distillation | 98 | 45 | 1 month (25°C) |
Hydrochloride | HCl/EtOAc crystallization | 99.5 | 68 | >6 months (25°C) |
Oxalate | Oxalic acid/acetone | 99.2 | 82 | >6 months (25°C) |
Key bottlenecks in large-scale production include:
Table 5: Process Optimization for Scale-Up
Challenge | Solution | Purity/Yield | Throughput Gain |
---|---|---|---|
Dialkylation | pH-stat control (9.5) | 99%/88% | 3× batch volume |
Chiral Separation | Diastereomeric salt crystallization | >99.5% ee/75% | Eliminated chromatography |
Oligomer Formation | High dilution (0.1 M) | 99.2%/<0.5% dimer | 40% lower throughput |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4